1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole dihydrochloride
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Overview
Description
1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole dihydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The pyrazole moiety can be introduced through various methods, including the reaction of hydrazines with α,β-unsaturated carbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pyrazole and triazole rings play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-Phenyl-2-(1H-pyrazol-1-yl)ethylamine dihydrochloride
- 2-(1H-pyrazol-1-yl)ethylamine dihydrochloride
- N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
Uniqueness: The combination of these two heterocycles in a single molecule enhances its versatility and effectiveness in various scientific and industrial applications .
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5.2ClH/c1-2-9-11(4-1)6-7-12-5-3-8-10-12;;/h1-5H,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNKLSCGOCALQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN2C=CN=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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